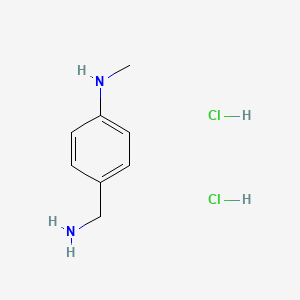

(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers. It may also include information on its synthesis or isolation, as well as its uses .

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the types of reactions used, the reagents and conditions required, and any purification steps .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the structure .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Synthesis and Bioinformatic Characterization for Brain Disorders

Research focuses on synthesizing new Schiff bases, including derivatives like (E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide, targeting treatments for neurodegenerative diseases such as Alzheimer’s disease. The synthesis utilizes microwave irradiation for condensing propanehydrazide with aromatic aldehydes. Spectral characterization confirms their structures, and bioinformatics tools predict their drug-likeness and potential as neuropsychiatric drugs. This approach aims at discovering compounds with a high potential for neurodegenerative disorder treatments (Avram et al., 2021).

Microwave-assisted Synthesis of Heterocycles

The study explores the microwave-assisted synthesis of various heterocycles, including those similar to (E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide. This methodology facilitates the creation of trifluoromethyl derivatives and other compounds incorporating the difluoromethoxy group, showcasing the versatility and efficiency of microwave irradiation in organic synthesis (Shaaban, 2008).

Antidepressant-like Activity

Research into 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, structurally related to (E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide, indicates potential antidepressant-like activity. By inhibiting serotonin reuptake and antagonizing 5-HT1A receptors, these compounds propose a dual mechanism for enhancing serotoninergic neurotransmission, offering a foundation for the development of more efficacious antidepressants (Martínez-Esparza et al., 2001).

Wittig Reaction for Stereoselective Synthesis

The Wittig reaction has been employed to synthesize (E)- and (Z)-isomers of 1-benzhydryl-4-cinnamylpiperazines, compounds related to (E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide. This method highlights the control over stereochemistry in synthesizing piperazine derivatives, crucial for developing substances with specific biological activities (Shivprakash & Reddy, 2014).

Light Induced E-Z Isomerization in Organogels

A study on organogels containing compounds structurally similar to (E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide showed that light irradiation can induce E-Z isomerization across the C=N bond. This property is crucial for designing light-responsive materials with potential applications in drug delivery and materials science (Mondal et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)-N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30F2N4O2/c29-28(30)36-25-14-8-7-13-24(25)21-31-32-26(35)15-16-33-17-19-34(20-18-33)27(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,21,27-28H,15-20H2,(H,32,35)/b31-21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREDHTRADGTWNB-NJZRLIGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)NN=CC2=CC=CC=C2OC(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCC(=O)N/N=C/C2=CC=CC=C2OC(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone hydrochloride](/img/structure/B2970629.png)

![2-(furan-3-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2970630.png)

![3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2970632.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-furamide](/img/structure/B2970639.png)

![(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2970641.png)

![N-(3,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970643.png)

![2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2970645.png)